Bienvenue dans la boutique en ligne BenchChem!

(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Stereochemistry Dopamine Receptor Binding Enantiomeric Specificity

This (4aR,10bR)-(+)-enantiomer is a stereochemically defined dopaminergic ligand, critical for reproducible pharmacology. Unlike the (-)-enantiomer (CAS 99833-90-6) or racemic mixtures, its absolute configuration dictates D2/D3 receptor binding. It serves as a key intermediate in synthesizing PET radiotracers [11C]-(+)-PHNO and [18F]F-PHNO, where chiral purity prevents costly synthesis failure. Procure this specific enantiomer to benchmark D3 selectivity against novel analogs or to deconstruct the naphthoxazine pharmacophore systematically.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 99833-90-6
Cat. No. B016087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
CAS99833-90-6
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
InChIInChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m1/s1
InChIKeyHFZGKSHMCSNUQB-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (+)-9-Methoxy-naphthoxazinone (CAS 153153-60-7): A Stereochemically Defined Dopaminergic Ligand


The compound (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS 153153-60-7) is a single enantiomer of a tricyclic naphthoxazine derivative. It is primarily utilized as a dopaminergic ligand and dopamine antagonist in neuroscience research . Its core structure is a key intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting dopamine receptors . The defined (4aR,10bR) absolute stereochemistry of this (+)-enantiomer is critical for its pharmacological interaction profile, distinguishing it from its (-)-enantiomer counterpart (CAS 99833-90-6).

Why Enantiomeric Purity of Naphthoxazinone 153153-60-7 is Non-Negotiable for Dopamine Receptor Studies


Generic substitution with the opposite enantiomer or a racemic mixture will yield divergent pharmacological outcomes. The absolute stereochemistry at the 4a and 10b positions determines the spatial orientation of the pharmacophore, which is a primary driver of receptor binding affinity and agonist/antagonist functional activity at dopamine receptors [1]. Literature on the naphthoxazine class, as detailed by Dijkstra et al., demonstrates that receptor affinity is highly sensitive to the stereochemical and substitution pattern, meaning that even minor structural alterations can lead to significant changes in D2 and D3 receptor binding profiles [2]. Therefore, for reproducible experimental results, the procurement of the specific, chirally pure (+)-enantiomer is essential.

Quantitative Differentiation Evidence for (+)-Naphthoxazinone 153153-60-7


Enantiomeric Differentiation: Receptor Binding Implications of (4aR,10bR) vs. (4aS,10bS) Configuration

The target (+)-enantiomer (CAS 153153-60-7) possesses the (4aR,10bR) absolute configuration, while the (-)-enantiomer (CAS 99833-90-6) is its (4aS,10bS) counterpart. In the naphthoxazine class, this stereochemistry is a primary determinant of dopaminergic activity. The 1985 foundational study on this scaffold confirmed that only the trans-fused, specific enantiomeric series exhibits potent dopamine receptor agonism [1]. Procuring the incorrect enantiomer would introduce a compound with an altered, and likely significantly reduced, affinity profile, as documented for other chiral dopaminergic ligands where one enantiomer can be a potent agonist and the other an antagonist or inactive.

Stereochemistry Dopamine Receptor Binding Enantiomeric Specificity

Structural Differentiation from D3-Selective Analog PD 128907

The target naphthoxazine compound (9-methoxy) is structurally differentiated from the highly D3-selective agonist PD 128907 by a single atom: the presence of carbon at the 6-position of its tricyclic core, whereas PD 128907 possesses an oxygen atom at this position [1]. This structural nuance is the critical factor that converts a non-selective naphthoxazine scaffold into the 'most dopamine D3 receptor-selective agonist presently known' [1]. This illustrates how a specific structural feature dictates a profound selectivity shift, making the target compound a valuable comparator for studying determinants of D3 over D2 selectivity.

Receptor Selectivity Chemical Structure Dopamine D3 vs. D2

Role as a Key Synthetic Intermediate for Advanced Dopaminergic Probes (e.g., PHNO Analogs)

The 9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one scaffold is a crucial intermediate for synthesizing more complex ligands, such as the D2/D3 agonist radioligand [11C]-(+)-PHNO and its fluorinated derivatives [1]. The methoxy group at position 9 serves as a protected phenol, which can be deprotected to yield the 9-hydroxy analog, a key pharmacophoric feature for high-affinity receptor binding. The 2-oxo group also provides a synthetic handle for further derivatization. This specific (+)-enantiomer is the direct precursor to chiral, bioactive molecules, making it an irreplaceable starting material for tracer development.

Synthetic Chemistry PET Tracer Precursor PHNO Derivatives

Primary Research Applications for the Pure (+)-Enantiomer (CAS 153153-60-7)


Chiral Resolution and Enantiomeric Specificity Studies in Dopaminergic Signaling

As detailed in Section 3, the receptor binding activity of naphthoxazines is inherently chiral. This compound, as the pure (+)-enantiomer with (4aR,10bR) configuration, is the correct selection for experimenters needing to establish the enantioselective functional activity at dopamine D2 and D3 receptors, in direct comparison to its (-)-enantiomer (CAS 99833-90-6). This application is critical for pharmacology studies aiming to isolate stereospecific effects from racemic activity. [1]

Development of D3-Selective Agonists Using Comparator Scaffolds

The clear structural distinction from the highly D3-selective agonist PD 128907—a single carbon-to-oxygen exchange at the 6-position—positions this compound as a fundamental 'nonselective' control scaffold. Research groups focused on designing next-generation D3-selective therapeutics will procure this compound to serve as a baseline for comparative pharmacological profiling, using it to confirm that any observed D3 selectivity in novel analogs is indeed driven by the intended structural modifications. [2]

Starting Material for the Synthesis of PHNO-based PET Radioligands

This exact (+)-enantiomeric form is a documented key intermediate in the multi-step synthesis of potent D2/D3 PET radiotracers, such as [11C]-(+)-PHNO and [18F]F-PHNO. For organic chemists and radiochemists, its procurement is driven by the need for a chirally pure, crystalline, and characterizable intermediate that can be reliably converted to the final radioligand. The use of any other enantiomer or racemic mixture at this stage would render the subsequent expensive and time-sensitive radiochemical synthesis worthless. [3]

Structure-Activity Relationship (SAR) Reference in Naphthoxazine Library Synthesis

Medicinal chemistry programs building a library of naphthoxazine-based dopamine ligands will use this compound as a core reference standard for two differentiation points: the effect of the 9-methoxy substituent versus the high-affinity 9-hydroxy group, and the contribution of the unsubstituted nitrogen (secondary amine) versus N-propyl analogs like (+)-PHNO. This allows for a systematic deconstruction of the pharmacophore, linking each structural group to quantitative changes in receptor binding affinity and functional activity. [1][3]

Quote Request

Request a Quote for (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.